2,4-difluoro-N-(2-hydroxyethyl)benzamide
Description
2,4-Difluoro-N-(2-hydroxyethyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. Fluorinated benzamides are widely studied for their applications in medicinal chemistry, including as enzyme inhibitors or receptor ligands, due to fluorine’s electronegativity and metabolic stability .
Properties
Molecular Formula |
C9H9F2NO2 |
|---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2,4-difluoro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) |
InChI Key |
LUSAKYJMENAPKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Fluorine Positional Analogs
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Structure : Differs in the substitution pattern; the hydroxyethyl group in the target compound is replaced by a 2,4-difluorophenyl group attached to the amide nitrogen.
- Properties : Fo24 exhibits strong intermolecular hydrogen bonding (N–H···O and O–H···F) and π-π stacking in its crystal lattice, which may enhance thermal stability compared to the target compound’s hydroxyethyl group .
- Biological Relevance : Fluorophenyl substituents are common in agrochemicals and pharmaceuticals, but the hydroxyethyl group in the target compound could improve aqueous solubility .
2,4-Difluoro-N-(2-hydroxyphenyl)benzamide
- Structure : The hydroxy group is attached to the phenyl ring rather than the ethyl chain.
Hydroxyalkyl-Substituted Benzamides
N-(2-Aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide
- Structure: Features a 2-aminoethoxy group instead of hydroxyethyl, with additional fluorine and iodine substitutions.
- Synthesis : Prepared via deprotection of tert-butyl groups, highlighting the versatility of hydroxyalkyl benzamide synthesis .
- Functional Impact: The amino group introduces basicity, which may alter pharmacokinetics compared to the target’s neutral hydroxyethyl group.
3,4-Difluoro-N-(2-hydroxypropyl)benzamide
- Structure : A hydroxypropyl chain replaces hydroxyethyl, with fluorines at 3,4-positions.
Heterocyclic Benzamide Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
- Structure : Incorporates a triazole-thione ring system linked to a 2,4-difluorophenyl group.
- Key Differences : The triazole moiety introduces additional hydrogen-bonding sites (N–H and C=S groups) and tautomeric behavior, which are absent in the target compound .
- Biological Activity : Such heterocycles are often associated with antimicrobial or anticancer activity, whereas hydroxyethyl benzamides may target neurological receptors .
Metabolites and Pharmacologically Active Analogues
Mosapride Metabolites
- Structure : Metabolites of mosapride include morpholinyl and fluorobenzyl groups instead of hydroxyethyl.
- Activity : The hydroxyethyl group in the target compound may enhance 5-HT4 receptor binding compared to morpholinyl metabolites, which show reduced agonism .
N-(2-Diethylaminoethyl)-4-fluorobenzamide
- Structure: Replaces hydroxyethyl with a diethylaminoethyl group.
- Impact: The basic amino group increases solubility in acidic environments, whereas the hydroxyethyl group offers pH-independent polarity .
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